1,1,1-Trifluoro-3-[(4-methylbenzenesulfonyl)oxy]propan-2-one
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Overview
Description
1,1,1-Trifluoro-3-[(4-methylbenzenesulfonyl)oxy]propan-2-one is a chemical compound with the molecular formula C₁₀H₉F₃O₄S. It is known for its unique structure, which includes a trifluoromethyl group and a sulfonyl ester. This compound is utilized in various chemical reactions and has applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Trifluoro-3-[(4-methylbenzenesulfonyl)oxy]propan-2-one typically involves the reaction of 1,1,1-trifluoroacetone with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1,1,1-Trifluoro-3-[(4-methylbenzenesulfonyl)oxy]propan-2-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl ester group can be replaced by nucleophiles such as amines, alcohols, and thiols.
Reduction: The carbonyl group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines, alcohols, and thiols in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products
Nucleophilic Substitution: Substituted derivatives with nucleophiles.
Reduction: Corresponding alcohols.
Oxidation: Carboxylic acids or other oxidized products.
Scientific Research Applications
1,1,1-Trifluoro-3-[(4-methylbenzenesulfonyl)oxy]propan-2-one has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for introducing trifluoromethyl and sulfonyl groups into molecules.
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: Potential use in the development of pharmaceuticals due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1,1-Trifluoro-3-[(4-methylbenzenesulfonyl)oxy]propan-2-one involves its ability to act as an electrophile in chemical reactions. The trifluoromethyl group enhances the electrophilicity of the carbonyl carbon, making it more reactive towards nucleophiles. The sulfonyl ester group can also participate in various chemical transformations, contributing to the compound’s versatility .
Comparison with Similar Compounds
Similar Compounds
1,1,1-Trifluoropropan-2-one: Similar structure but lacks the sulfonyl ester group.
1,1,1-Trifluoro-4-phenylbut-3-yn-2-one: Contains a phenyl group instead of the sulfonyl ester.
1,1,1,3,3,3-Hexafluoropropan-2-ol: Contains additional fluorine atoms and a hydroxyl group.
Uniqueness
1,1,1-Trifluoro-3-[(4-methylbenzenesulfonyl)oxy]propan-2-one is unique due to the presence of both trifluoromethyl and sulfonyl ester groups. This combination imparts distinct chemical reactivity and makes it a valuable reagent in various chemical and biological applications .
Properties
IUPAC Name |
(3,3,3-trifluoro-2-oxopropyl) 4-methylbenzenesulfonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O4S/c1-7-2-4-8(5-3-7)18(15,16)17-6-9(14)10(11,12)13/h2-5H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFWCVKUOYWGFOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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